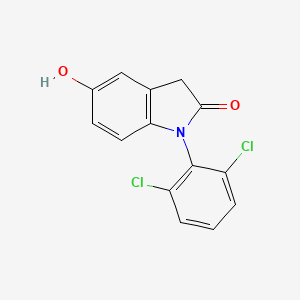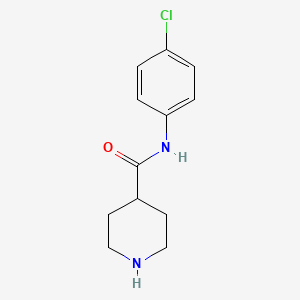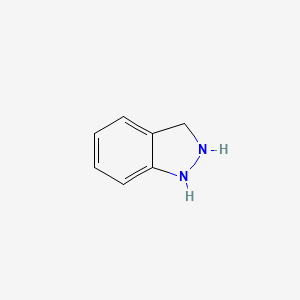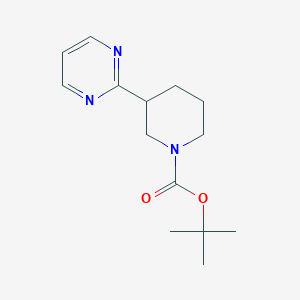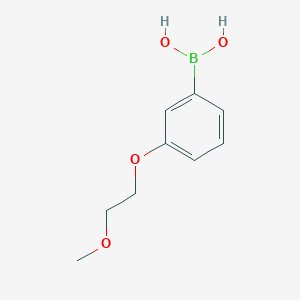![molecular formula C10H14N2 B1603730 7-メチル-2,3,4,5-テトラヒドロ-1H-ベンゾ[e][1,4]ジアゼピン CAS No. 422318-36-3](/img/structure/B1603730.png)
7-メチル-2,3,4,5-テトラヒドロ-1H-ベンゾ[e][1,4]ジアゼピン
概要
説明
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound features a seven-membered diazepine ring fused to a benzene ring, with a methyl group attached at the seventh position.
科学的研究の応用
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies to understand the structure-activity relationships of benzodiazepines.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is utilized in the development of new pharmaceuticals and chemical processes.
生化学分析
Biochemical Properties
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can also lead to toxic or adverse effects, such as hepatotoxicity or neurotoxicity .
Metabolic Pathways
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution .
Subcellular Localization
The subcellular localization of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with a suitable ketone, such as acetone, in the presence of an acid catalyst can lead to the formation of the desired benzodiazepine scaffold .
Industrial Production Methods
In industrial settings, the production of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of benzodiazepines by utilizing automated systems that control reaction parameters precisely .
化学反応の分析
Types of Reactions
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
作用機序
The mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects .
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and sedative properties.
Uniqueness
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific substitution pattern and the presence of a methyl group at the seventh position. This structural feature may influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other benzodiazepines .
特性
IUPAC Name |
7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11-12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFPGSCEQVZTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609437 | |
| Record name | 7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422318-36-3 | |
| Record name | 7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


